molecular formula C14H21NO B1394727 3-Azetidinyl 4-(tert-pentyl)phenyl ether CAS No. 1220016-28-3

3-Azetidinyl 4-(tert-pentyl)phenyl ether

Cat. No. B1394727
M. Wt: 219.32 g/mol
InChI Key: CSJKVPQCFJLHBD-UHFFFAOYSA-N
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Description

3-Azetidinyl 4-(tert-pentyl)phenyl ether is a chemical compound with the molecular formula C14H21NO . It is used as a building block in organic synthesis and medicinal chemistry .


Molecular Structure Analysis

The molecular structure of 3-Azetidinyl 4-(tert-pentyl)phenyl ether consists of a 3-membered azetidine ring attached to a phenyl ring via an ether linkage . The phenyl ring is further substituted with a tert-pentyl group . The molecular weight of the compound is 219.32 g/mol.

Scientific Research Applications

  • Synthesis of Bicyclic Beta-Lactam Carboxylic Esters : Barrett et al. (2000) explored the conversion of 4-alkenyl-2-azetidinone systems to produce novel bicyclic beta-lactam structures. This process involved sequential N-alkylation, Ireland-Claisen ester enolate rearrangement, and esterification, ultimately leading to tetracyclic systems through Diels-Alder cycloaddition (Barrett et al., 2000).

  • Efficient Synthesis of Carbapenem Intermediates : Kita et al. (1992) demonstrated the synthesis of trans-4-substituted azetidin-2-ones, which are crucial intermediates in carbapenem and 1β-methylcarbapenem synthesis. This process involved the reaction of 3-(1-tert-butyldimethylsiloxyethyl)-4-phenylsulfinylazetidin-2-one with O-silylated ketene acetals and silylated enol ethers (Kita et al., 1992).

  • Alkyl Aryl Ether Metalation : Finnegan and Altschuld (1967) studied the treatment of various ethers of phenol, including phenyl tert-butyl ether, with n-butyllithium. This led to the formation of o-alkoxybenzoic acids, showcasing the reactivity of these compounds in organometallic chemistry (Finnegan & Altschuld, 1967).

  • Photochemical and Thermal Reactions in Organometallic Chemistry : Ionescu et al. (2005) investigated the photochemical ring opening of a 2H-azaphosphirene complex in the presence of tert-butyl isocyanide. This study provided insights into the reactivity and stability of these complexes in both photochemical and thermal conditions (Ionescu et al., 2005).

  • Synthesis of Poly(Ether Imide)s : Liaw et al. (2001) synthesized a series of poly(ether imide)s from a bis(ether anhydride) derived from 1,1-bis[4-(4-dicarboxyphenoxy)phenyl]-4-tert-butylcyclohexane. These polymers demonstrated excellent solubility and thermal stability, highlighting their potential in material science applications (Liaw, Hsu, & Liaw, 2001).

properties

IUPAC Name

3-[4-(2-methylbutan-2-yl)phenoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-4-14(2,3)11-5-7-12(8-6-11)16-13-9-15-10-13/h5-8,13,15H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJKVPQCFJLHBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azetidinyl 4-(tert-pentyl)phenyl ether

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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